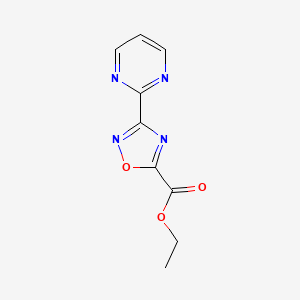

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate

Übersicht

Beschreibung

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate is a compound that falls under the category of 1,2,4-oxadiazoles . These compounds are part of a larger group of heterocyclic scaffolds that contain nitrogen and/or oxygen as heteroatoms in their structures . They have been synthesized by several research groups and have shown potential as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Molecular Structure Analysis

1,2,4-oxadiazoles, such as Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms . They can exist in four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . These compounds possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate and related compounds have been utilized in the synthesis of diverse heterocyclic compounds. These derivatives have been expected to exhibit significant hypertensive activity. The synthesis involved a series of reactions starting from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate, undergoing various transformations to afford 1,2,4-oxadiazole derivatives, indicating the compound's pivotal role in creating complex heterocyclic structures with potential pharmacological applications (Kumar & Mashelker, 2007).

N-Heterocycle Synthesis

The compound has been instrumental in a metal-free, one-pot approach for the synthesis of N-heterocycles like 1,2,4-oxadiazoles and pyrimidinones. This approach is significant for its room temperature operation and its ability to form structurally diverse N-heterocycles, demonstrating the compound's versatility in synthesizing biologically relevant structures. This method notably contributed to the synthesis of the drug lead molecule, ataluren (Gupta et al., 2014).

Antimicrobial and Antioxidant Properties

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate derivatives have been explored for their antimicrobial and antioxidant activities. Compounds synthesized through reactions involving this chemical have shown promising antimicrobial activity against various bacterial and fungal species. Additionally, certain derivatives exhibited significant antioxidant properties, indicating the compound's potential in developing antimicrobial and antioxidant agents (Dey et al., 2022).

Biological Activity and Drug Synthesis

The compound's derivatives have been tested for biocidal properties against a spectrum of bacteria and fungi. Some derivatives exhibited excellent biocidal properties, suggesting the potential of these compounds in developing new antimicrobial agents. Furthermore, these derivatives have been used in the synthesis of complex heterocyclic systems, highlighting the compound's significance in medicinal chemistry and drug discovery (Youssef et al., 2011).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It’s known that 1,2,4-oxadiazoles, which are key structural fragments of this compound, possess hydrogen bond acceptor properties . This property could potentially facilitate interactions with biological targets.

Biochemical Pathways

Given the anti-infective activities of related 1,2,4-oxadiazoles , it’s plausible that this compound may interact with pathways related to microbial growth and proliferation.

Result of Action

Related 1,2,4-oxadiazoles have been reported to exhibit anti-infective activities , suggesting potential antimicrobial effects.

Action Environment

It’s known that the dimroth rearrangement, a key process in the synthesis of related compounds, can be influenced by factors such as ph, temperature, and the presence of electron-withdrawing groups .

Eigenschaften

IUPAC Name |

ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c1-2-15-9(14)8-12-7(13-16-8)6-10-4-3-5-11-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIPYXNIKUYKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1392399.png)

![2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1392400.png)

![2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1392401.png)

![2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1392402.png)

![2-[1-(4-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1392411.png)

![1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392413.png)

![1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392414.png)